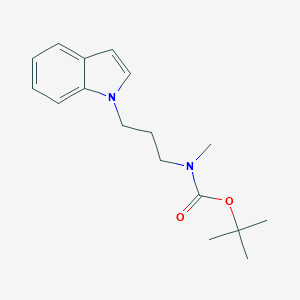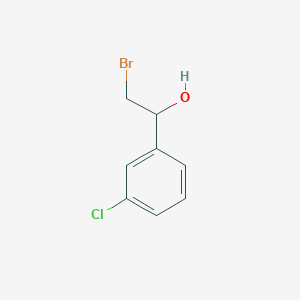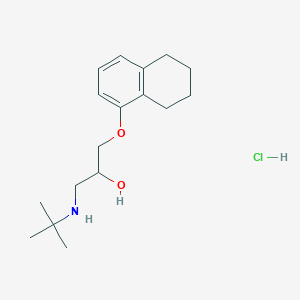
Chlorhydrate de Dé(2,3-dihydroxy) Nadolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
De(2,3-dihydroxy) Nadolol Hydrochloride is a chemical compound with the molecular formula C17H27NO2·HCl. It is a derivative of Nadolol, a non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension and angina pectoris. The compound is characterized by the presence of two hydroxyl groups at the 2 and 3 positions on the nadolol molecule, which may influence its pharmacological properties.
Applications De Recherche Scientifique
De(2,3-dihydroxy) Nadolol Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential effects on biological systems, particularly in relation to its beta-adrenergic antagonist properties.
Medicine: Investigated for its potential therapeutic applications, including its effects on cardiovascular health.
Industry: Used in the development of new pharmaceutical formulations and as a quality control standard in the production of Nadolol derivatives.
Mécanisme D'action
Mode of Action
The compound works by competitively blocking the response to beta-1 and beta-2 adrenergic stimulation . By antagonizing these receptors, it inhibits cyclic AMP and its signaling pathway, decreasing the strength and speed of heart contractions as well as the speed of relaxation and conduction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of De(2,3-dihydroxy) Nadolol Hydrochloride typically involves the hydroxylation of Nadolol. The reaction conditions often include the use of strong oxidizing agents to introduce the hydroxyl groups at the desired positions. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of De(2,3-dihydroxy) Nadolol Hydrochloride may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
De(2,3-dihydroxy) Nadolol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, reverting to its parent compound, Nadolol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of Nadolol.
Substitution: Formation of halogenated or alkylated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nadolol: The parent compound, used primarily for its beta-blocking properties.
Propranolol: Another non-selective beta-blocker with similar therapeutic uses.
Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.
Uniqueness
De(2,3-dihydroxy) Nadolol Hydrochloride is unique due to the presence of hydroxyl groups at the 2 and 3 positions, which may alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound, Nadolol. This modification can potentially lead to differences in its efficacy, metabolism, and side effect profile.
Propriétés
IUPAC Name |
1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWAFMBEJASHPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

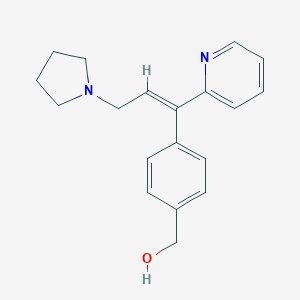
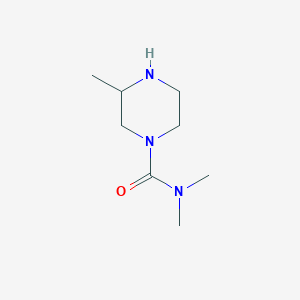
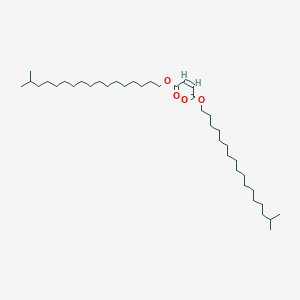
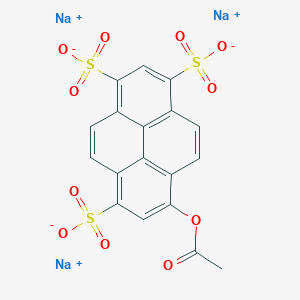
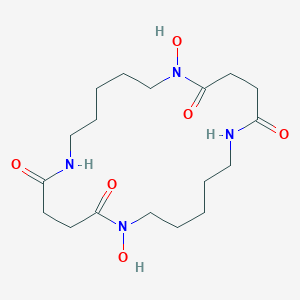
![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)
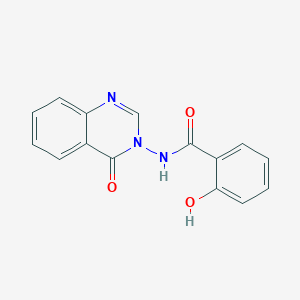
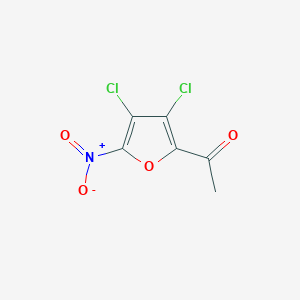
![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)
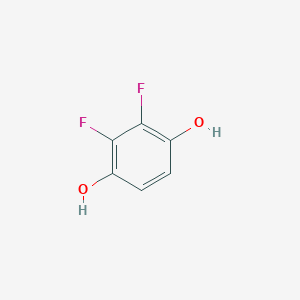
![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)
